molecular formula C7H11N3O3S B6425542 3-(1-methanesulfonylpyrrolidin-3-yl)-1,2,4-oxadiazole CAS No. 2034286-76-3

3-(1-methanesulfonylpyrrolidin-3-yl)-1,2,4-oxadiazole

Cat. No. B6425542
CAS RN: 2034286-76-3
M. Wt: 217.25 g/mol
InChI Key: KYPKSMHNKGAHRK-UHFFFAOYSA-N
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Description

3-(1-Methanesulfonylpyrrolidin-3-yl)-1,2,4-oxadiazole, commonly referred to as MSPO, is a versatile synthetic molecule with a wide range of applications in the scientific research community. It is a five-membered heterocyclic compound with a pyrrolidine ring and an oxadiazole ring fused together. Due to its unique structure, MSPO has been the focus of numerous studies in recent years. The purpose of

Mechanism of Action

The mechanism of action of MSPO is not yet fully understood. However, it is believed to interact with certain proteins and enzymes in the body, resulting in a variety of biochemical and physiological effects. For example, it has been shown to interact with the enzyme cyclooxygenase-2, resulting in the inhibition of prostaglandin synthesis. Additionally, MSPO has been shown to interact with the enzyme dihydrofolate reductase, resulting in the inhibition of folate metabolism.
Biochemical and Physiological Effects
MSPO has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that MSPO can inhibit the activity of various enzymes involved in the synthesis of prostaglandins, including cyclooxygenase-2 and lipoxygenase. Additionally, MSPO has been shown to inhibit the activity of the enzyme dihydrofolate reductase, resulting in the inhibition of folate metabolism. In vivo studies have shown that MSPO can reduce inflammation, pain, and fever.

Advantages and Limitations for Lab Experiments

MSPO has several advantages for use in laboratory experiments. It is a relatively inexpensive compound that is easily synthesized and purified. Additionally, it is a relatively non-toxic compound, making it safe for use in laboratory experiments. However, there are also some limitations to its use. For example, its solubility can be an issue in some solvents, and its stability can be affected by light and heat.

Future Directions

There are a number of potential future directions for research on MSPO. For example, further studies are needed to better understand its mechanism of action and its biochemical and physiological effects. Additionally, further research is needed to develop more efficient and cost-effective synthesis methods. Other potential directions include the development of new applications for MSPO, such as the use of MSPO-based polymers in drug delivery systems, and the exploration of its potential therapeutic applications in the treatment of various diseases and disorders.

Synthesis Methods

MSPO can be synthesized using a variety of methods. The most common method is a two-step reaction, which involves the formation of the pyrrolidine ring followed by the formation of the oxadiazole ring. The pyrrolidine ring is formed by reacting 1-methanesulfonylpyrrolidine with an aldehyde in the presence of a base. The oxadiazole ring is then formed by reacting the pyrrolidine intermediate with an acid chloride in the presence of a base. Other methods of synthesis include the reaction of 1-methanesulfonylpyrrolidine with an acid chloride or a sulfonyl chloride in the presence of a base.

Scientific Research Applications

MSPO has a wide range of applications in scientific research. It has been used as a building block for the synthesis of various heterocyclic compounds, including pyrazines, pyrimidines, and quinolines. It has also been used in the synthesis of various pharmaceuticals, including anti-inflammatory agents, antibiotics, and antifungal agents. Additionally, MSPO has been utilized in the synthesis of various polymers, including polyurethanes, polyesters, and polyamides.

properties

IUPAC Name

3-(1-methylsulfonylpyrrolidin-3-yl)-1,2,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O3S/c1-14(11,12)10-3-2-6(4-10)7-8-5-13-9-7/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYPKSMHNKGAHRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(C1)C2=NOC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(Methylsulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole

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